AZD6482

Catalog No.
S001940
CAS No.
1173900-33-8
M.F
C22H24N4O4
M. Wt
408.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD6482

CAS Number

1173900-33-8

Product Name

AZD6482

IUPAC Name

2-[[(1R)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C22H24N4O4/c1-14-11-17(15(2)23-18-6-4-3-5-16(18)22(28)29)21-24-19(12-20(27)26(21)13-14)25-7-9-30-10-8-25/h3-6,11-13,15,23H,7-10H2,1-2H3,(H,28,29)/t15-/m1/s1

InChI Key

IRTDIKMSKMREGO-OAHLLOKOSA-N

SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4

Synonyms

2-[[(1R)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid

Canonical SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4

Isomeric SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)[C@@H](C)NC3=CC=CC=C3C(=O)O)N4CCOCC4

Description

2-[[(1R)-1-[7-methyl-2-(4-morpholinyl)-4-oxo-9-pyrido[1,2-a]pyrimidinyl]ethyl]amino]benzoic acid is a pyridopyrimidine.
AZD-6482 is under investigation in clinical trial NCT00688714 (Study to Investigate Safety and Tolerability of a Single Dose of AZD6482).

Application in Glioblastoma Multiforme Treatment

Specific Scientific Field: This application falls under the field of Oncology, specifically the treatment of Glioblastoma Multiforme, a type of brain tumor.

Summary of the Application: AZD6482, a phosphatidylinositol 3-kinase p110β isoform inhibitor, has been studied for its potential to inhibit the growth and spread of glioblastoma multiforme cells .

Methods of Application or Experimental Procedures: In the study, glioblastoma cells and xenografts in nude mice were treated with AZD6482 and the mixed lineage kinase 3 inhibitor URMC-099, alone or in combination . The effects on tumor cell growth and motility were evaluated, as well as the effects on cytoskeletal structures such as lamellipodia and focal adhesions .

Results or Outcomes: The combined inhibition of PI3Kβ and MLK3 exhibited synergistic inhibitory effects on glioblastoma cell proliferation, migration, and invasion, as well as the formation of lamellipodia and focal adhesions . Furthermore, the combination of AZD6482 and URMC-099 effectively decreased glioblastoma xenograft growth in nude mice .

Application in Cardiovascular Diseases Treatment

Specific Scientific Field: This application is in the field of Cardiology, specifically the treatment of Cardiovascular Diseases.

Summary of the Application: AZD6482 is being developed as a novel antiplatelet therapy for the treatment of cardiovascular diseases .

Methods of Application or Experimental Procedures: In a study, AZD6482 was combined with aspirin and compared with the combination of clopidogrel and aspirin in healthy subjects .

Results or Outcomes: The combination of AZD6482 and aspirin exhibited greater antiplatelet activity with less bleeding potential than the combination of clopidogrel and aspirin .

AZD6482 is a selective inhibitor of the phosphatidylinositol 3-kinase beta isoform (PI3Kβ), which plays a significant role in various cellular processes, including growth, proliferation, and survival. This compound is particularly notable for its application in cancer therapy, where it has demonstrated potential in inhibiting tumor growth and metastasis. AZD6482 is characterized by its chemical structure, which includes a pyrido[1,2-a]pyrimidine core, and it has been optimized for oral bioavailability and selectivity towards PI3Kβ to minimize adverse effects associated with other isoforms of phosphatidylinositol 3-kinase .

There is no scientific literature available on the specific mechanism of action of this compound. Pyridopyrimidinones, in general, have been investigated for their potential to target various enzymes and receptors in the human body. However, the mechanism by which this specific compound interacts with biological targets remains unknown and requires further research [].

AZD6482 functions primarily through its inhibition of PI3Kβ, which is involved in the signaling pathways that regulate cell survival and proliferation. The compound binds to the active site of the enzyme, preventing its interaction with phosphatidylinositol 4,5-bisphosphate, thereby blocking the downstream signaling cascade that leads to cellular growth and survival. This mechanism of action results in reduced phosphorylation of key proteins such as Akt and ERK, which are critical for tumor cell proliferation and survival .

The biological activity of AZD6482 has been extensively studied, particularly in the context of glioblastoma. Research indicates that AZD6482 exerts antiproliferative effects on glioma cells by inducing apoptosis and inhibiting cell migration and invasion. In combination with other inhibitors like URMC-099, AZD6482 has shown synergistic effects in reducing glioblastoma cell motility and enhancing anti-tumor efficacy in preclinical models . Furthermore, AZD6482 has demonstrated potential as an antiplatelet agent by blocking platelet activation and aggregation, which is crucial in managing thrombotic disorders .

The synthesis of AZD6482 involves several steps that focus on constructing its unique pyrido[1,2-a]pyrimidine framework. The process typically includes:

  • Formation of the pyrimidine core: Utilizing appropriate precursors to create the bicyclic structure.
  • Introduction of functional groups: Modifying the core to enhance selectivity towards PI3Kβ.
  • Optimization for pharmacokinetics: Adjusting chemical properties to improve oral bioavailability and reduce side effects.

The specific synthetic routes can vary based on desired modifications and optimization efforts undertaken during drug development .

AZD6482 is primarily investigated for its applications in oncology, particularly for treating glioblastoma multiforme and other malignancies where PI3K signaling is implicated. Beyond cancer therapy, its antiplatelet properties make it a candidate for treating cardiovascular diseases related to thrombus formation. The dual application highlights its versatility as both an anti-cancer agent and a cardiovascular therapeutic .

Studies have shown that AZD6482 interacts effectively with other therapeutic agents to enhance anti-tumor activity. For instance, when combined with URMC-099, a mixed lineage kinase 3 inhibitor, AZD6482 significantly enhances the inhibition of glioblastoma cell proliferation and invasion. This combination therapy exploits the synergistic effects on multiple signaling pathways involved in tumor progression . Additionally, interaction studies have indicated that AZD6482's ability to inhibit platelet aggregation can be beneficial in managing patients with both cancer and cardiovascular risks .

AZD6482 belongs to a class of compounds that inhibit phosphatidylinositol 3-kinases. Here are some similar compounds along with their unique characteristics:

Compound NameMechanism of ActionUnique Features
BKM120Pan-PI3K inhibitorBroad-spectrum activity against all PI3K isoforms
PQR309Dual PI3K/mTOR inhibitorTargets both PI3K and mTOR pathways
GDC-0941Selective PI3Kα inhibitorStronger selectivity towards PI3Kα than beta
LY294002Non-selective PI3K inhibitorEarly-stage compound with broad applications

AZD6482's uniqueness lies in its selective inhibition of PI3Kβ while minimizing effects on other isoforms like PI3Kα, which can lead to insulin resistance—a common side effect associated with broader inhibitors like BKM120 . This selectivity positions AZD6482 as a promising candidate for targeted therapies where modulation of specific signaling pathways is crucial for therapeutic efficacy without unwanted metabolic side effects.

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

408.17975526 g/mol

Monoisotopic Mass

408.17975526 g/mol

Heavy Atom Count

30

Appearance

Assay:≥98%A crystalline solid

UNII

78G6MP5PZ5

Wikipedia

AZD6482

Dates

Modify: 2023-08-15
[1]. Nylander S, Kull B, Bj?rkman J, Ulvinge JC, Oakes N, Emanuelsson B, Andersson M, Sk?rby T, Inghardt T, Fjellstr?m O, Gustafsson D.Human target validation of phosphoinositide 3-kinase (PI3K)β; effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor.J Thromb Haemost. 2012 Aug 20.
Abstract
Background: Based on in vitro and animal data PI3Kβ is given an important role in platelet adhesion and aggregation but its role in insulin signaling is unclear. Objective: To strengthen the PI3Kβ target validation using the novel, short-acting inhibitor AZD6482. Methods and Results: AZD6482 is a potent, selective and ATP competitive PI3Kβ inhibitor (IC(50) 0.01μM). Maximal anti-platelet effect was achieved at 1μM in the in vitro and ex vivo tests both in dog and in man. In vivo in dog AZD6482 produced a complete anti-thrombotic effect without increased bleeding time or blood loss. AZD6482 was well tolerated in healthy volunteers during a 3h infusion. The ex vivo anti-platelet effect and minimal bleeding time prolongation in the dog model translated well to data obtained in healthy volunteers. AZD6482 inhibited insulin induced human adipocyte glucose uptake in vitro (IC(50) of 4.4μM). In the euglycemic hyperinsulinemic clamp model in rat/'s glucose infusion rate was not affected at 2.3μM but reduced by about 60% at a plasma exposure of 27μM. In man HOMA-index increased by about 10-20% at the highest plasma concentration 5.3μM. Conclusions: This is the first human target validation for PI3Kβ inhibition as anti-platelet therapy showing a mild and generalized antiplatelet effect attenuating but not abolishing multiple signaling pathways with an impressive separation towards primary hemostasis. AZD6482 at /supratherapeutic/ plasma concentrations may attenuate insulin signaling, most likely through PI3Kα inhibition. ? 2012 International Society on Thrombosis and Haemostasis.

Explore Compound Types